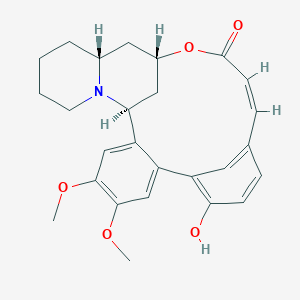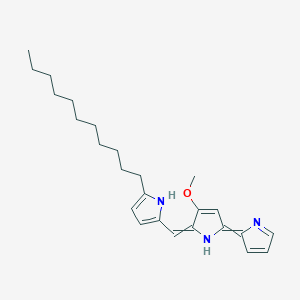
Cryogenine
Übersicht
Beschreibung
Vertine (chemical formula: C26H29NO5) is a biphenylquinolizidine lactone alkaloid . It is found in the plants Sinicuichi (Heimia salicifolia) and H. myrtifolia. Unlike some other alkaloids, vertine does not exhibit psychoactive properties in humans up to a dose of 310 mg. it has demonstrated anti-inflammatory activity similar to aspirin.
Vorbereitungsmethoden
Vertine kann auf verschiedenen Wegen synthetisiert werden. Ein bemerkenswertes Verfahren beinhaltet die Aryl-Aryl-Kupplung und die Ringschlussmetathese, um ein Z-Alken α zur Lactoncarbonylfunktion zu erhalten. Das gleiche Verfahren wurde für die Synthese eines anderen verwandten Alkaloids, (+)-Lythrin, nach baseninduzierter Epimerisierung des Hauptdiastereomers des Quinolizidin-2-ons verwendet .
Analyse Chemischer Reaktionen
Vertine unterliegt verschiedenen Arten von Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, variieren je nach der spezifischen Transformation. Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Derivate der Kernchinolizidinstruktur.
Wissenschaftliche Forschungsanwendungen
Vertine findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Chemie: Forscher untersuchen seine Reaktivität und verwenden es als Modellverbindung, um Reaktionsmechanismen zu erforschen.
Biologie: Die Auswirkungen von Vertine auf zelluläre Prozesse und biologische Systeme sind von Interesse.
Medizin: Untersuchungen konzentrieren sich auf seine entzündungshemmenden Eigenschaften und potenzielle therapeutische Anwendungen.
Industrie: Die einzigartige Struktur von Vertine könnte die Entwicklung neuartiger Materialien oder Arzneimittel inspirieren.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Vertine seine Wirkungen entfaltet, ist ein aktives Forschungsgebiet. Es ist wahrscheinlich, dass es Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen beinhaltet. Weitere Studien sind erforderlich, um diese Mechanismen vollständig zu entschlüsseln.
Wirkmechanismus
The precise mechanism by which vertine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Vertine sticht durch seine Biphenylchinolizidinstruktur hervor. Obwohl es Ähnlichkeiten mit anderen Alkaloiden aufweist, machen seine besonderen Merkmale es zu einem faszinierenden Forschungsobjekt.
Eigenschaften
IUPAC Name |
(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099973 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10308-13-1 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryogenine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does cryogenine possess immunosuppressive activity?
A1: Studies indicate that this compound, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].
Q2: How does this compound interact with bradykinin?
A2: Kinetic experiments on rat uteri suggest that this compound acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or primary literature would be needed for this information.
Q4: Is there spectroscopic data available for this compound?
A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on this compound characterization.
Q5: How do structural modifications of this compound affect its anti-inflammatory activity?
A5: Research indicates that benzoquinolizine derivatives, structurally related to this compound, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.
Q6: What is known about the stability of this compound under various conditions?
A6: The provided research abstracts don't provide details on the stability of this compound under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.
Q7: Does this compound affect blood glucose levels?
A7: Interestingly, while exhibiting anti-inflammatory activity, this compound was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].
Q8: What in vivo models have been used to study this compound's anti-inflammatory activity?
A8: Researchers have employed several in vivo models, primarily in rats, to assess this compound's effects. These include:
- Carrageenin-induced pedal edema (acute inflammation) [, , , ]
- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]
- Cotton pellet granuloma (proliferative inflammation) []
Q9: Has this compound's anti-inflammatory efficacy been investigated in clinical trials?
A9: While early medical literature mentions this compound's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.
Q10: Are there any known toxicities or adverse effects associated with this compound?
A10: Historical medical literature and case reports highlight the potential for this compound to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.
Q11: Does this compound interact with other drugs?
A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering this compound's historical use alongside pyramidon and sulfonamides [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B82298.png)


![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)









